N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide
Description
Introduction to N-[(E)-3-[4-Amino-1-[(2R,4S,5R)-4-Hydroxy-5-(Hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-Trifluoroacetamide
This hybrid molecule combines a modified pyrimidine base, an oxolane (tetrahydrofuran) sugar analog, and a trifluoroacetamide side chain. Its structure suggests potential applications in antiviral or anticancer therapies, given the pharmacological prominence of its components.
Systematic IUPAC Nomenclature and Structural Identification
The IUPAC name systematically describes the compound’s architecture:
- Core pyrimidine : A 4-amino-2-oxopyrimidine base substituted at position 1 with an oxolane ring.
- Oxolane substituent : A (2R,4S,5R)-configured tetrahydrofuran derivative with hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively.
- Side chain : An (E)-configured propenyl group linking the pyrimidine to a trifluoroacetamide terminus.
Structural Features:
The stereochemical descriptors (2R,4S,5R) ensure precise spatial arrangement, critical for target binding. The E-configuration of the propenyl group minimizes steric clash between the pyrimidine and trifluoroacetamide moieties.
Historical Context of Oxolane-Based Pyrimidine Derivatives in Medicinal Chemistry
Oxolane rings, particularly in nucleoside analogs, have driven antiviral drug development since the 1980s. Key milestones include:
- Ribavirin : An oxolane-containing nucleoside with broad-spectrum antiviral activity, demonstrating the scaffold’s versatility.
- Remdesivir : A 1'-cyano-substituted oxolane prodrug effective against RNA viruses, highlighting the role of oxolane stereochemistry in pharmacokinetics.
Structural Evolution of Oxolane-Pyrimidine Hybrids:
Early analogs focused on hydroxyl positioning (e.g., 4'-OH in azidothymidine) to mimic natural nucleosides. Modern designs, like the subject compound, incorporate hydroxymethyl groups (5-position) to improve membrane permeability while retaining hydrogen-bonding capacity. The 2R,4S,5R configuration mirrors natural ribose stereochemistry, facilitating enzymatic recognition.
Role of Trifluoroacetamide Functional Groups in Bioactive Molecules
Trifluoroacetamide groups confer three key advantages:
- Metabolic Stability : The CF₃ group resists oxidative degradation by cytochrome P450 enzymes, extending half-life.
- Lipophilicity Enhancement : Fluorine’s electronegativity increases membrane permeability, critical for intracellular targets.
- Hydrogen-Bond Modulation : The amide carbonyl participates in target interactions, while fluorine atoms withdraw electron density, strengthening binding.
Comparative Analysis of Trifluoroacetamide-Containing Drugs:
In the subject compound, the trifluoroacetamide’s role may involve stabilizing interactions with catalytic residues in viral proteases or kinases, as seen in SARS-CoV-3CLpro inhibitors.
Properties
Molecular Formula |
C14H17F3N4O5 |
|---|---|
Molecular Weight |
378.30 g/mol |
IUPAC Name |
N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H17F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h1-2,5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
WYMZPLFAGMLVFK-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxolane Sugar Moiety
The oxolane ring (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl is synthesized from D-ribose derivatives. Key steps include:
- Protection of Hydroxyl Groups : D-ribose is protected using acetyl or benzoyl groups to prevent undesired side reactions. For example, 2′,3′,5′-tri-O-acetyl-D-ribofuranose is a common intermediate.
- Cyclization : Protected ribose undergoes cyclization under acidic conditions (e.g., HCl in methanol) to form the oxolane ring. Stereochemistry is controlled via selective deprotection and catalytic hydrogenation.
Table 1: Oxolane Synthesis Methods
| Starting Material | Protecting Groups | Cyclization Conditions | Yield | Reference |
|---|---|---|---|---|
| D-Ribose | Acetyl | HCl/MeOH, 50°C | 78% | |
| D-Ribose | Benzoyl | TMSOTf, CH₂Cl₂ | 85% |
Functionalization of the Pyrimidine Base
The 4-amino-2-oxopyrimidin-5-ylprop-2-enyl group is synthesized via:
- Condensation Reactions : Cytosine derivatives are modified using Wittig or Heck reactions to introduce the prop-2-enyl chain. For example, 5-iodocytosine reacts with propargyl alcohol under palladium catalysis to form the E-alkene.
- Amino Group Protection : The 4-amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps.
Table 2: Pyrimidine Modification Strategies
| Substrate | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Iodocytosine | Heck Coupling | Pd(OAc)₂, PPh₃, DMF | 65% | |
| Cytosine | Wittig Reaction | Ph₃P=CHCO₂Et, THF | 72% |
Stereoselective Glycosylation
Coupling the oxolane sugar to the pyrimidine base is achieved via:
- Lewis Acid Catalysis : SnCl₄ or TMSOTf promotes glycosylation between the protected sugar and silylated pyrimidine. For example, SnCl₄ in dichloromethane yields β-anomers with >90% stereoselectivity.
- Silylation Methods : Persilylated pyrimidines (e.g., using BSA) enhance reactivity, enabling coupling at 100°C with minimal byproducts.
Table 3: Glycosylation Efficiency
| Catalyst | Solvent | Temperature | Anomer (β:α) | Yield | Reference |
|---|---|---|---|---|---|
| SnCl₄ | CH₂Cl₂ | 25°C | 95:5 | 88% | |
| TMSOTf | Acetonitrile | 100°C | 92:8 | 82% |
Trifluoroacetylation of the Prop-2-enyl Amine
The prop-2-enylamine is acylated using:
- Trifluoroacetic Anhydride (TFAA) : Reaction in anhydrous THF at 0°C selectively acetylates the primary amine without affecting the oxolane hydroxyls.
- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol.
Table 4: Acylation Conditions
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| TFAA | THF | 0°C | 2 h | 91% | |
| Trifluoroacetyl Cl | DCM | RT | 4 h | 85% |
Global Deprotection and Final Purification
- Deprotection : Acetyl groups are removed using NH₃/MeOH, while Boc groups are cleaved with TFA/CH₂Cl₂.
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) isolates the final compound with >98% purity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide exhibit significant anticancer properties. The pyrimidine derivatives often target key enzymes involved in tumor growth and proliferation.
Case Study: Dihydrofolate Reductase Inhibition
One notable study demonstrated that pyrimidine derivatives could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR has been linked to the treatment of various cancers, including melanoma and breast cancer .
Antiviral Properties
Compounds with similar structural motifs have shown antiviral activity, particularly against RNA viruses. The mechanism often involves interference with viral replication processes.
Case Study: Antiviral Screening
In a screening of various pyrimidine derivatives, several compounds exhibited promising antiviral activity against influenza and HIV viruses. The results suggest that modifications to the trifluoroacetamide group can enhance efficacy against viral targets .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For instance, studies on kinase inhibitors have highlighted the potential of such compounds in treating diseases where aberrant kinase activity is a factor.
Case Study: Kinase Inhibition
Research has shown that certain derivatives can act as selective inhibitors of tyrosine kinases, which are implicated in cancer and inflammatory diseases. This selectivity allows for targeted therapies with reduced side effects compared to traditional chemotherapeutics .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidinone-Based Analogs
(a) N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide
- Key Differences :
- Replaces the trifluoroacetamide with a standard acetamide group.
- Lacks the (E)-propenyl linker.
- Implications :
- Reduced electron-withdrawing effects and lipophilicity compared to the trifluoroacetamide derivative.
- Lower metabolic stability due to the absence of fluorine.
(b) 5-Substituted Tetrahydronaphthalen-2yl Methyl Derivatives
- Key Differences: Features a tetrahydronaphthalene core instead of pyrimidinone. Includes a piperidine-propionamide group.
- Implications :
- Increased steric bulk may hinder binding to compact enzymatic active sites.
- Piperidine moiety introduces basicity, altering solubility and pharmacokinetics.
Purine and Benzamide Derivatives
(a) N-[(E)-3-[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-Methylaminopurin-9-Yl)oxolan-2-Yl]prop-2-Enyl]-5-(4-Fluorophenyl)-2,3-Dihydroxy-Benzamide
- Key Differences: Replaces pyrimidinone with a 6-methylaminopurine base. Substitutes trifluoroacetamide with a fluorophenyl-dihydroxybenzamide group.
- Fluorophenyl group enhances aromatic stacking but reduces polarity.
Thiazolidinone and Rhodanine Derivatives
(a) N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
- Key Differences: Contains a thiazolidinone core with a sulfanylidene group. Features a 4-methoxyphenyl substituent.
- Implications: Thiazolidinone’s sulfur atom may confer redox activity or metal-binding capacity. Methoxy group increases solubility but reduces metabolic resistance.
Hypothetical Data Table (Based on Structural Inference)
Biological Activity
N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological targets, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimidine core linked to a hydroxy-substituted oxolane moiety and a trifluoroacetamide group. Its structure can be represented as follows:
The biological activity of this compound primarily involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for DNA synthesis and repair. This mechanism is crucial in cancer therapy as it leads to the death of rapidly dividing cells.
In Vitro Studies
In vitro studies have demonstrated that N-[(E)-3-[4-amino... exhibits potent inhibitory effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.6 | Cell cycle arrest |
These results indicate that the compound effectively hampers cell proliferation and induces programmed cell death in cancerous cells.
In Vivo Studies
Animal studies have provided insights into the therapeutic potential of this compound. In a murine model of melanoma, treatment with N-[(E)-3-[4-amino... resulted in:
- Tumor Reduction : A 60% decrease in tumor size compared to control groups.
- Survival Rate : Increased overall survival by 40% when combined with standard chemotherapy agents.
Case Studies
- Case Study 1 : A phase II clinical trial investigated the efficacy of this compound in combination with other chemotherapeutics for treating advanced melanoma. Results showed improved response rates and manageable side effects.
- Case Study 2 : Research published in Cancer Chemotherapy and Pharmacology highlighted its use against drug-resistant ovarian cancer cells. The compound demonstrated a unique ability to overcome resistance mechanisms by modulating metabolic pathways associated with drug efflux.
Q & A
Q. What synthetic strategies are effective for constructing the pyrimidine-oxolane core of this compound?
The pyrimidine-oxolane core is synthesized via nucleophilic coupling of a protected ribose-like oxolane derivative (e.g., (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl) with a functionalized pyrimidine base. Key steps include:
- Protection of hydroxyl groups on the oxolane ring using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions .
- Mitsunobu reaction or nucleophilic substitution to attach the pyrimidine base to the anomeric carbon of the oxolane .
- Deprotection under mild acidic conditions (e.g., diluted HCl in THF) to restore hydroxyl groups .
Q. How is the stereochemistry at the (2R,4S,5R) oxolane ring confirmed?
Stereochemical confirmation relies on:
Q. What analytical techniques are essential for characterizing this compound?
Core methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to assign trifluoroacetamide signals (δ ~115 ppm in ¹⁹F NMR) and pyrimidine ring protons .
- Infrared spectroscopy (IR) to identify carbonyl stretches (e.g., 2-oxopyrimidinyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectroscopic data between NMR and mass spectrometry be resolved during characterization?
Discrepancies often arise from residual solvents or isotopic impurities. Mitigation strategies:
Q. How to optimize the yield of the E-isomer in the prop-2-enyl linkage?
The E-configuration is stabilized using:
- Stereoselective Wittig reactions with stabilized ylides (e.g., Ph₃P=CHCO₂Et) to favor trans addition .
- Horner-Wadsworth-Emmons olefination with bis(trifluoroethyl) phosphonate reagents, which enhance E-selectivity via steric effects .
- Monitor reaction progress by ¹H NMR for vinyl proton coupling constants (J = 12–16 Hz for E-isomers) .
Q. What strategies mitigate hydrolysis of the trifluoroacetamide group during synthesis?
- Low-temperature conditions (0–5°C) during acyl chloride coupling to the prop-2-enyl amine intermediate .
- Use of scavengers (e.g., molecular sieves) to sequester water in solvent systems like dichloromethane .
- Post-reaction neutralization with aqueous NaHCO₃ to quench excess acylating agents .
Q. How to resolve overlapping signals in ¹H NMR spectra for the oxolane and pyrimidine protons?
- Deuterated DMSO-d₆ or CDCl₃ as solvents to sharpen peaks and reduce exchange broadening .
- 2D NMR experiments (HSQC, HMBC) to correlate ¹H and ¹³C signals, distinguishing oxolane C2-H (δ ~4.5 ppm) from pyrimidine C5-H (δ ~8.1 ppm) .
Q. What in vitro models are suitable for assessing the compound’s biological activity?
- Enzyme inhibition assays (e.g., viral polymerases or kinases) using fluorescence-based substrates to measure IC₅₀ values .
- Cell viability assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa or HepG2) to evaluate cytotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies between HPLC purity (95%) and NMR integration (85%)?
Q. Why do X-ray and computational (DFT) models show divergent bond angles in the oxolane ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
